delta-Gluconolactone

Antimicrobial Food Preservation Pathogen Control

delta-Gluconolactone (GDL), also known as glucono-delta-lactone, is a cyclic ester of D-gluconic acid with the molecular formula C6H10O6 and a molecular weight of 178.14 g/mol. It is a neutral, white crystalline powder that is freely soluble in water and hydrolyzes slowly to gluconic acid, providing a gentle, progressive acidification.

Molecular Formula C6H10O6
Molecular Weight 178.14 g/mol
CAS No. 4253-68-3; 54910-68-8; 90-80-2
Cat. No. B15613307
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namedelta-Gluconolactone
CAS4253-68-3; 54910-68-8; 90-80-2
Molecular FormulaC6H10O6
Molecular Weight178.14 g/mol
Structural Identifiers
InChIInChI=1S/C6H10O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-5,7-10H,1H2/t2-,3-,4+,5-/m1/s1
InChIKeyPHOQVHQSTUBQQK-SQOUGZDYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityFreely soluble in water. Sparingly soluble in ethanol
1 gram in 100 grams alcohol;  insoluble in ether and acetone.
In water, 5.9X10+5 mg/L at 25 °C
590.0 mg/mL

Structure & Identifiers


Interactive Chemical Structure Model





delta-Gluconolactone (CAS 90-80-2): A Slow-Release Acidifier and Multifunctional Food Additive for Industrial Procurement


delta-Gluconolactone (GDL), also known as glucono-delta-lactone, is a cyclic ester of D-gluconic acid with the molecular formula C6H10O6 and a molecular weight of 178.14 g/mol [1]. It is a neutral, white crystalline powder that is freely soluble in water and hydrolyzes slowly to gluconic acid, providing a gentle, progressive acidification [2]. As a food additive designated E575, it is approved for use as an acidifier, sequestrant, leavening agent, and curing agent in a wide range of foodstuffs [3]. Beyond its food applications, GDL functions as a metal chelator, moisturizer, and antioxidant in cosmetic and pharmaceutical formulations [4].

Why Direct Acidulants or Simple Gluconates Cannot Replace delta-Gluconolactone in Critical Applications


Generic substitution of delta-gluconolactone with other acidulants (e.g., citric or lactic acid) or simple gluconate salts fails to replicate its unique functional profile. GDL's defining characteristic is its slow, time-dependent hydrolysis to gluconic acid upon dissolution in water, which provides a gradual and continuous pH reduction [1]. This kinetic behavior is fundamentally different from the immediate acidification caused by direct acid addition, enabling controlled coagulation, leavening, and antimicrobial release in food matrices [2]. Furthermore, GDL's neutral taste profile prior to hydrolysis and its less tart final flavor compared to other acidifiers are critical sensory attributes that cannot be achieved with conventional acidulants [1]. While gluconic acid and its salts offer chelating and moisturizing benefits, they lack the controlled-release acidification that distinguishes GDL in applications such as tofu production, slow-acting chemical leavening, and certain preservation strategies [3].

Quantitative Differentiation of delta-Gluconolactone Against Key Comparators: A Procurement-Oriented Evidence Guide


Superior Antimicrobial Efficacy of GDL Against Foodborne Pathogens Compared to Citric Acid

In a head-to-head study, glucono-delta-lactone (GDL) demonstrated a higher antimicrobial inhibition effect than citric acid against a panel of pathogenic bacteria [1]. Notably, GDL achieved total inhibition of Staphylococcus aureus and Salmonella enteritidis at pH 5.2, a condition where citric acid did not fully suppress these pathogens [1]. Both acidulants had no inhibitory effect on beneficial lactic acid bacteria, highlighting GDL's selective antimicrobial profile [1].

Antimicrobial Food Preservation Pathogen Control

GDL-Coagulated Tofu Exhibits Superior Gel Strength and Reduced Syneresis Versus Other Acid Coagulants

In a comparative study of acid-induced tofu gels, glucono-delta-lactone (GDL) produced tofu with significantly higher breaking force and penetration distance, and lower syneresis (water loss) than tofu coagulated with citric acid, lactic acid, or acetic acid [1]. GDL tofu formed a denser, more uniform gel network with stronger hydrophobic interactions, as revealed by SEM and FT-IR analysis [1]. Additionally, GDL requires lower coagulant concentrations to achieve maximum gel strength compared to salt-type coagulants like calcium sulfate or magnesium chloride [2].

Food Texture Tofu Production Protein Coagulation

Slow, Progressive Acidification Kinetics of GDL Enable Controlled pH Reduction and Milder Flavor Profile

Delta-gluconolactone (GDL) hydrolyzes slowly in aqueous solution to gluconic acid, providing a gradual and continuous pH decrease to equilibrium [1]. This slow-release mechanism contrasts with the immediate acidification of free acids like citric or lactic acid. As a result, the final flavor of an aqueous GDL solution is reported to be 'much less tart' than that of other common acidifiers [1]. The rate of hydrolysis is temperature- and pH-dependent, accelerating with heat and higher pH, which allows for process control [2].

Acidification Kinetics Controlled Release Flavor Profile

GDL Effectively Stabilizes Collagen Peptide in Liquid Formulations at pH 3.0-4.0

A patent describes the use of glucono-delta-lactone (GDL) as a key component in a stabilizer composition for liquid collagen peptide products [1]. Specifically, when the pH of the composition is adjusted to a range of 3.0 to 4.0 by the addition of GDL, the collagen peptide is stably maintained and exhibits high consumer preference [1]. This demonstrates GDL's unique ability to provide precise pH control that stabilizes sensitive protein ingredients.

Collagen Stabilization Food Formulation pH Control

GDL Acts as a Metal Chelator with Potential as an EDTA Alternative in Clean-Label Formulations

Delta-gluconolactone (GDL) is recognized as a polyhydroxy acid (PHA) capable of chelating metal ions such as lead and copper, thereby functioning as an antioxidant and preservative in cosmetic and food applications [1]. While direct quantitative comparison data with EDTA under identical conditions are limited in publicly available literature, GDL is frequently marketed and discussed as a 'clean-label' alternative to synthetic chelators like EDTA in personal care and food products .

Chelation Antioxidant Clean Label

Proven Application Scenarios for delta-Gluconolactone Based on Comparative Performance Evidence


Slow-Acting Chemical Leavening in Baked Goods

The slow hydrolysis of GDL to gluconic acid provides a controlled release of carbon dioxide when used with sodium bicarbonate in baking powders. This delayed leavening action is essential for producing uniform crumb structure and preventing premature gas loss during mixing and bench time. Unlike fast-acting acidulants, GDL ensures leavening occurs primarily in the oven, resulting in optimal volume and texture [1].

Controlled Protein Coagulation in Tofu and Cheese Production

GDL is the preferred coagulant for producing silken and soft tofu due to its gradual acidification, which yields a smooth, uniform gel with high water-holding capacity and minimal syneresis. Comparative studies confirm that GDL tofu exhibits superior breaking force and penetration distance relative to tofu made with citric, lactic, or acetic acid [2]. Its use also enables precise control over gelation kinetics, a critical parameter in industrial tofu manufacturing [3].

Stabilization of Acidified Protein Beverages and Functional Drinks

GDL's ability to maintain collagen peptide stability at pH 3.0-4.0 makes it an ideal acidulant for ready-to-drink collagen beverages, whey protein shakes, and other acidified dairy or plant-based drinks [4]. It provides the necessary pH reduction for microbial stability and flavor balance without causing protein precipitation or excessive sourness, thus preserving product quality and consumer acceptability [5].

Selective Antimicrobial Preservation in Fermented Foods

GDL's higher antimicrobial efficacy against foodborne pathogens (e.g., S. aureus, S. enteritidis) compared to citric acid, combined with its lack of inhibition on beneficial lactic acid bacteria, positions it as a strategic preservative in fermented meat and dairy products [6]. It can be used to enhance food safety without compromising the fermentation process or the viability of starter cultures.

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